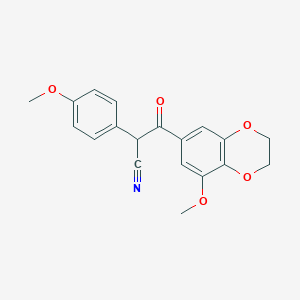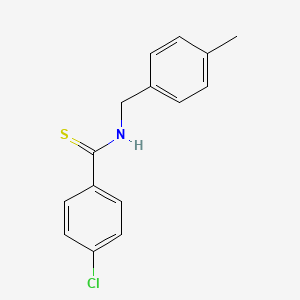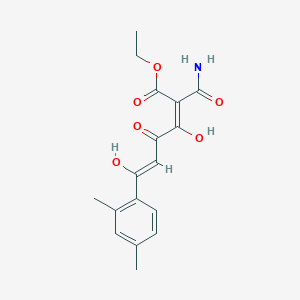![molecular formula C18H15FN2O2S B11059243 3'-(4-fluorophenyl)-5,7-dimethyl-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B11059243.png)
3'-(4-fluorophenyl)-5,7-dimethyl-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-(4-fluorophenyl)-5,7-dimethyl-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro linkage between an indole and a thiazolidine ring, with additional functional groups including a fluorophenyl and dimethyl substituents. The presence of these groups imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(4-fluorophenyl)-5,7-dimethyl-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Spirocyclization: The indole intermediate is then subjected to spirocyclization with a thiazolidine precursor. This step often requires a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the cyclization.
Functional Group Introduction: The fluorophenyl and dimethyl groups are introduced through electrophilic aromatic substitution reactions, using reagents like fluorobenzene and methyl iodide (CH3I) under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3’-(4-fluorophenyl)-5,7-dimethyl-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), converting the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups, using reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: H2 with Pd/C catalyst.
Substitution: Halogens or nucleophiles under controlled temperature and solvent conditions.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced spirocyclic compounds.
Substitution: Introduction of new functional groups, leading to derivatives with varied properties.
Scientific Research Applications
3’-(4-fluorophenyl)-5,7-dimethyl-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: Studied for its biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3’-(4-fluorophenyl)-5,7-dimethyl-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways related to oxidative stress, inflammation, and cell proliferation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Spiro[indole-thiazolidine] Derivatives: Compounds with similar spirocyclic structures but different substituents.
Fluorophenyl Indoles: Indole derivatives with fluorophenyl groups but lacking the spiro linkage.
Dimethyl Indoles: Indole compounds with dimethyl groups but different additional functional groups.
Uniqueness
3’-(4-fluorophenyl)-5,7-dimethyl-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione is unique due to its specific combination of a spirocyclic structure, fluorophenyl, and dimethyl groups. This unique structure imparts distinct chemical reactivity and biological activity, differentiating it from other similar compounds.
Properties
Molecular Formula |
C18H15FN2O2S |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-5',7'-dimethylspiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione |
InChI |
InChI=1S/C18H15FN2O2S/c1-10-7-11(2)16-14(8-10)18(17(23)20-16)21(15(22)9-24-18)13-5-3-12(19)4-6-13/h3-8H,9H2,1-2H3,(H,20,23) |
InChI Key |
XDKMUCMAVYQIIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C3(C(=O)N2)N(C(=O)CS3)C4=CC=C(C=C4)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2-chloro-6-fluorophenyl)-5-methyl-N-[4-(2-oxopyrrolidin-1-yl)benzyl]-1,2-oxazole-4-carboxamide](/img/structure/B11059168.png)
![2-Chloro-5-{[({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]amino}benzoic acid](/img/structure/B11059170.png)
![1-(furan-2-ylmethyl)-4-(7-methoxy-1,3-benzodioxol-5-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11059175.png)
![2,4-Diamino-8,8-dimethyl-5-(4-methylphenyl)-6-oxo-10-(phenylamino)-5,6,7,8,9,10-hexahydrobenzo[b][1,8]naphthyridine-3-carbonitrile](/img/structure/B11059176.png)
![4-methyl-2-{4-[(4-methylpiperazin-1-yl)carbonyl]phenyl}phthalazin-1(2H)-one](/img/structure/B11059178.png)

![3-[6-(1-Ethyl-3-methylpyrazol-4-yl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine](/img/structure/B11059201.png)


![(5-chloro-2-hydroxyphenyl)[4-(trifluoromethyl)-1H-1,2,3-triazol-5-yl]methanone](/img/structure/B11059224.png)
![3-[5-(pyrazin-2-yl)-1,2,4-oxadiazol-3-yl]pyridin-2(1H)-one](/img/structure/B11059233.png)
![2-[(4-tert-butylphenoxy)methyl]-1-(2-methylpropyl)-1H-benzimidazole](/img/structure/B11059238.png)
![2-(6-Benzyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenol](/img/structure/B11059240.png)
